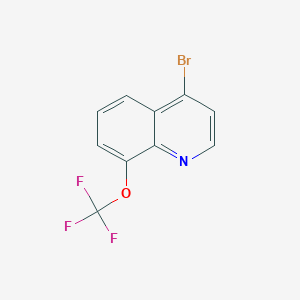

4-Bromo-8-(trifluoromethoxy)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBZTALIYXDJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670911 | |

| Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-60-9 | |

| Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline

CAS Number: 1189105-60-9

Introduction: The Strategic Importance of 4-Bromo-8-(trifluoromethoxy)quinoline in Modern Chemistry

This compound is a halogenated quinoline derivative that has garnered significant interest within the realms of medicinal chemistry and materials science. Its structure, which incorporates a quinoline scaffold, a bromine atom, and a trifluoromethoxy group, offers a unique combination of properties that make it a valuable building block in the synthesis of complex molecules. The quinoline core is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] The strategic placement of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[3] Furthermore, the trifluoromethoxy group at the 8-position imparts favorable physicochemical properties, such as enhanced metabolic stability and membrane permeability, which are highly desirable in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1189105-60-9 | Internal Data |

| Molecular Formula | C₁₀H₅BrF₃NO | Internal Data |

| Molecular Weight | 292.05 g/mol | Internal Data |

| Appearance | Off-white to pale yellow solid (predicted) | Internal Data |

| Boiling Point | Not available | Internal Data |

| Melting Point | Not available | Internal Data |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water (predicted). | Internal Data |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core, with the carbon attached to the bromine and trifluoromethoxy groups exhibiting characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by halogenation. A plausible and widely used approach is the Friedländer annulation , which involves the condensation of an appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Proposed Synthetic Pathway: A Modified Friedländer Approach

A logical synthetic route would commence with the synthesis of a key intermediate, an ortho-amino benzaldehyde or benzophenone bearing the trifluoromethoxy group at the 3-position. This intermediate can then undergo a cyclization reaction to form the quinoline core, followed by bromination.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on established methodologies for the synthesis of similar quinoline derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-amino-3-(trifluoromethoxy)benzaldehyde (Intermediate)

This step is crucial and can be challenging. A potential route involves the ortho-formylation of 2-(trifluoromethoxy)aniline.

-

Protection of the amine: Protect the amino group of 2-(trifluoromethoxy)aniline with a suitable protecting group (e.g., Boc anhydride).

-

Ortho-lithiation and formylation: Treat the protected aniline with a strong base like n-butyllithium at low temperature, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

-

Deprotection: Remove the protecting group to yield the desired 2-amino-3-(trifluoromethoxy)benzaldehyde.

Step 2: Friedländer Annulation to form 8-(trifluoromethoxy)quinolin-4-ol

-

In a round-bottom flask, dissolve 2-amino-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it. The product, 8-(trifluoromethoxy)quinolin-4-ol, may precipitate and can be collected by filtration.

Step 3: Chlorination to 4-chloro-8-(trifluoromethoxy)quinoline

-

Treat the 8-(trifluoromethoxy)quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture carefully, and upon completion of the reaction, pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the solution and extract the product with an organic solvent.

Step 4: Bromination to this compound

Direct bromination of the quinoline core can be challenging and may lead to a mixture of products. A more controlled approach is often preferred.

A plausible alternative involves a Sandmeyer-type reaction starting from a 4-aminoquinoline derivative. However, for direct bromination:

-

Dissolve 4-chloro-8-(trifluoromethoxy)quinoline in a suitable solvent.

-

Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Heat the reaction mixture and monitor by TLC.

-

Work up the reaction to isolate the crude product, which can then be purified by column chromatography.

Causality Behind Experimental Choices:

-

Choice of Friedländer Annulation: This method is often preferred for its versatility and the availability of a wide range of starting materials. The reaction conditions can be tuned to favor the desired product.

-

Use of a Chlorinating Agent: The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a key step as the chloro group is a good leaving group, facilitating subsequent nucleophilic substitution or cross-coupling reactions if desired.

-

Controlled Bromination: Direct electrophilic bromination of the quinoline ring can be complex due to the directing effects of the substituents and the nitrogen atom. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry Applications

The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The introduction of a bromine atom at the 4-position of this compound opens up avenues for the synthesis of diverse libraries of compounds through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents at this position.

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation. It can also improve membrane permeability and binding affinity to biological targets. The combination of these features in this compound makes it a promising starting material for the development of new drug candidates.

Visualizing a Potential Signaling Pathway Interaction

Caption: Inhibition of a kinase signaling pathway by a hypothetical quinoline derivative.

Materials Science Applications

The extended π-system of the quinoline ring, combined with the electronic properties influenced by the bromo and trifluoromethoxy substituents, suggests potential applications in the field of organic electronics. Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors. The ability to functionalize the 4-position of this compound allows for the tuning of its electronic and photophysical properties, making it a versatile platform for the design of novel organic materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a strategically designed building block with significant potential in both medicinal chemistry and materials science. Its quinoline core provides a proven pharmacophore, while the bromo and trifluoromethoxy substituents offer a powerful combination of synthetic versatility and desirable physicochemical properties. The ability to readily modify the 4-position through cross-coupling reactions allows for the generation of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents and advanced materials. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower researchers to unlock the full potential of this promising chemical entity.

References

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]

- Application of Quinoline Ring in Structural Modification of Natural Products. (2022).

Sources

properties of 4-Bromo-8-(trifluoromethoxy)quinoline

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline: A Keystone Building Block for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound has emerged as a molecule of significant interest within the pharmaceutical and material science sectors. Its unique trifluoromethoxy and bromo substitutions on the quinoline scaffold provide a powerful combination of desirable physicochemical properties and synthetic versatility. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a crucial handle for a variety of cross-coupling reactions.[1] This guide offers a comprehensive technical overview of this compound, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1]

The bromine atom at the 4-position of the quinoline ring further enhances the utility of this molecule, rendering it a versatile intermediate for synthetic chemists.[1] It readily participates in various transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[1] This synthetic accessibility makes this compound a highly sought-after building block for generating libraries of novel compounds for drug discovery and material science applications.

Core Physicochemical and Safety Data

A fundamental understanding of a compound's properties and safety profile is critical for its effective and safe utilization in a research setting.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight | 292.05 g/mol |

| CAS Number | 1189105-60-9 |

| Appearance | Solid |

| Storage | 2-8°C, under inert atmosphere |

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[5][7][8]

-

First Aid:

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]

Synthesis and Synthetic Utility

The synthetic route to this compound and its subsequent reactivity are central to its application in research and development.

Conceptual Synthetic Workflow

The synthesis of this compound typically involves a multi-step process from commercially available starting materials. The following diagram illustrates a logical synthetic pathway.

Caption: A plausible synthetic workflow for this compound.

Expertise & Experience: The N-oxidation step is a key strategic decision. It deactivates the quinoline ring towards electrophilic attack while activating the 2- and 4-positions for nucleophilic substitution. This allows for the regioselective introduction of the bromine atom at the 4-position in the subsequent step.

Key Reactions: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the reactivity of its carbon-bromine bond. This site serves as a versatile anchor for a multitude of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Trustworthiness: Each of these reactions is well-established in the synthetic organic chemistry literature, with numerous protocols and catalyst systems available to achieve high yields and functional group tolerance. The choice of catalyst, ligand, base, and solvent is critical for reaction optimization and can be tailored to the specific substrates being coupled.

Applications in Drug Discovery

The structural motifs present in this compound make it an attractive starting point for the development of new therapeutic agents, particularly in oncology.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site of the enzyme. The quinoline scaffold is well-suited for this purpose. The general workflow for leveraging this compound in a kinase inhibitor discovery program is outlined below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline: Molecular Structure and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1] Its presence in a multitude of natural products and FDA-approved drugs underscores its profound biological significance.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1] The subject of this guide, 4-Bromo-8-(trifluoromethoxy)quinoline, is a prime example of a strategically designed quinoline derivative, poised for applications in advanced chemical synthesis and drug development.

The molecule's structure is characterized by two key functional groups that impart significant value:

-

The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. Its presence dramatically enhances the molecule's utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4] These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of molecular fragments.[5]

-

The 8-Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a highly sought-after substituent in contemporary drug design.[6] Its unique electronic properties—being strongly lipophilic and electron-withdrawing—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for target proteins.[1][6]

This guide will explore the interplay of these components and the resulting potential of this compound.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1189105-60-9 | |

| Molecular Formula | C₁₀H₅BrF₃NO | |

| Molecular Weight | 292.05 g/mol | |

| SMILES | C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2Br | Inferred from Structure |

| InChI | InChI=1S/C10H5BrF3NO/c11-7-3-12-9-5-1-2-6(16-10(13,14)15)8(9)4-7/h1-5H | Inferred from Structure |

| Storage | Inert atmosphere, 2-8°C |

Synthetic Pathways and Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies. A likely approach would involve the construction of the 8-(trifluoromethoxy)quinoline core followed by a regioselective bromination.

Conceptual Synthetic Workflow

A logical synthetic strategy would commence with the synthesis of 8-(trifluoromethoxy)quinolin-4-ol, which can then be converted to the target 4-bromo derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 260973-04-4|4-Bromo-8-methyl-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. PubChemLite - 4-bromo-8-(trifluoromethyl)isoquinoline (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of trifluoromethoxy quinolines

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy Quinolines

Authored by Gemini, Senior Application Scientist

Foreword: The Emergence of the Trifluoromethoxy Moiety in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast range of biological activities, from antimalarial to anticancer and neuroprotective applications.[1][2] Its versatility and amenability to chemical modification have made it a privileged framework for drug design. In recent years, the strategic incorporation of fluorine-containing substituents has become a pivotal strategy to enhance the pharmacological profiles of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique ability to modulate key physicochemical properties.[3][4]

This technical guide offers a comprehensive exploration of the biological activities of trifluoromethoxy quinolines. We move beyond a simple cataloging of effects to provide an in-depth analysis of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals, providing field-proven insights and self-validating protocols to empower the next wave of discovery in this promising chemical space.

The Trifluoromethoxy Group: A Decisive Advantage in Drug Design

The introduction of a trifluoromethoxy group into the quinoline core is not an arbitrary modification; it is a deliberate design choice rooted in fundamental physicochemical principles. The unique electronic properties of the -OCF3 group confer significant advantages that enhance a molecule's drug-like characteristics.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] This increased stability extends the compound's half-life in vivo, allowing for a longer duration of action.[5]

-

Increased Lipophilicity : The -OCF3 group is highly lipophilic, a property that significantly influences a compound's pharmacokinetic profile.[4] Enhanced lipophilicity can improve absorption, facilitate passage across biological membranes (such as the blood-brain barrier), and strengthen binding affinity to hydrophobic pockets within biological targets.[4][6]

-

Modulation of Electronic Properties : With a strong electron-withdrawing nature, the trifluoromethoxy group can profoundly influence the pKa of the quinoline nitrogen. This modulation affects the molecule's ionization state at physiological pH, which is critical for receptor interaction, solubility, and cellular uptake.

These properties collectively improve the absorption, distribution, metabolism, and excretion (ADME) profile of quinoline-based compounds, making them more attractive candidates for drug development.[5][7]

Synthetic Pathways: Accessing the Trifluoromethoxy Quinoline Scaffold

The rational design of novel therapeutics is predicated on the feasible synthesis of the target molecules. Several robust synthetic strategies have been developed to construct the trifluoromethoxy quinoline core, providing chemists with the tools to generate diverse libraries for biological screening. A generalized workflow often involves the cyclization of a substituted aniline precursor.

A plausible and commonly referenced approach is the Gould-Jacobs reaction, which involves the condensation of a trifluoromethoxy-substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally-induced cyclization to form the 4-quinolone core.[8] Subsequent chemical modifications can then be performed to yield the desired 4-aminoquinoline derivatives.[3]

A Spectrum of Biological Activities

Trifluoromethoxy quinolines have demonstrated potent activity across multiple therapeutic areas. Their mechanisms are often multifaceted, targeting key pathways in infectious diseases, oncology, and neurology.

Antimalarial Activity: Combating Drug Resistance

Malaria remains a significant global health threat, exacerbated by the emergence of parasite resistance to frontline drugs like chloroquine.[9] Trifluoromethoxy and trifluoromethyl-substituted quinolines have emerged as a powerful class of antimalarials, showing significant efficacy against chloroquine-resistant strains of Plasmodium falciparum.[5][9]

Mechanism of Action: The antimalarial activity of quinoline derivatives is often linked to the parasite's unique biology within red blood cells. The parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Many quinoline-based drugs are thought to act by accumulating in the digestive vacuole and inhibiting this crucial detoxification pathway, leading to a buildup of toxic heme and parasite death.[1] Some trifluoromethyl quinoline derivatives have also been shown to bind to DNA via intercalation, further disrupting parasite replication.[10]

Structure-Activity Relationship (SAR): Research has shown that the placement of the trifluoromethyl or trifluoromethoxy group is critical. For instance, attaching a substituted trifluoromethoxy biaryl side chain at the 2-, 3-, 4-, or 6-position of the quinolone core can generate highly potent and selective agents.[9] Furthermore, the presence of other substituents, such as 6-chloro and 7-methoxy moieties, can act as essential pharmacophores that enhance activity.[9]

Table 1: In Vitro Antimalarial Activity of Representative Quinolines

| Compound Class | Strain | IC50 (µg/mL) | Citation |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline ketone | P. falciparum (D10) | 5.2 | [10] |

| 2,8-bis(trifluoromethyl)quinoline methylene | P. falciparum (D10) | 4.8 | [10] |

| 1-(2,7-bis(trifluoromethyl)quinolin-4-yl)... | - | - | [1] |

| Quinoline-1,2,4-triazine hybrid (40d) | P. falciparum | 4.54 ± 0.16 µM |[1] |

Anticancer Activity: Targeting Aberrant Cell Signaling

The quinoline scaffold is present in several FDA-approved anticancer drugs, and trifluoromethoxy derivatives are a promising area of investigation.[5][11] These compounds exert their effects by targeting key cellular pathways that are often dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs).[2][5]

Mechanism of Action: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a cell-surface receptor that, upon activation by its ligands, triggers downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Trifluoromethoxy quinolines can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its activation and halting the oncogenic signaling.[5][12] This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[2][5]

Cytotoxicity Data: In vitro studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines. For example, certain quinoline-derived trifluoromethyl alcohols have shown more potent anticancer activity than the conventional chemotherapy drug cisplatin.[13]

Table 2: Comparative Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|---|

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | - | 14.14 | [13] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | [14] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml | [14] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ |[14] |

Neuropharmacological Activities

The ability of lipophilic quinoline derivatives to cross the blood-brain barrier opens up possibilities for treating central nervous system (CNS) disorders. Recent studies have identified novel trifluoromethylated quinolines with significant antiepileptic, analgesic, and neuroprotective potential.[15][16]

Mechanism of Action: A key target for antiepileptic and analgesic action is voltage-gated sodium channels.[15] In neuropathic pain and epilepsy, these channels can become hyperexcitable, leading to aberrant neuronal firing. Quinoline-derived trifluoromethyl alcohols have been shown to block these sodium channels, reducing the inflammatory signals released by nerve damage and calming the hyperexcitability that leads to seizures.[15][17] Additionally, some derivatives show potential as multifunctional agents for neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[16][18]

Experimental Evaluation: Standardized Protocols

To ensure the trustworthiness and reproducibility of research findings, the use of validated, standardized protocols is paramount. The following section details self-validating methodologies for assessing the key biological activities of trifluoromethoxy quinolines.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound by measuring the metabolic activity of living cells.[14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HL-60, SF-295) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

-

Compound Preparation: Prepare a stock solution of the test trifluoromethoxy quinoline derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

-

Compound Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired period (e.g., 48 or 72 hours).[14]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: In Vitro Antimalarial Activity Assay (LDH Assay)

This assay quantifies parasite proliferation by measuring the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme not present in host red blood cells.[19]

Step-by-Step Methodology:

-

Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human red blood cells using standard in vitro culture conditions.

-

Compound Plating: In a 96-well plate, add serial dilutions of the test trifluoromethoxy quinoline compounds.

-

Infection: Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well and incubate for 72 hours under standard culture conditions.

-

Cell Lysis: After incubation, lyse the cells by repeated freeze-thaw cycles to release the pLDH enzyme.

-

Enzyme Reaction: Transfer the lysate to a new plate. Add a substrate solution containing Malstat reagent and NBT/PES (nitroblue tetrazolium/phenazine ethosulfate). The pLDH will catalyze the oxidation of lactate, leading to the reduction of NBT to a colored formazan product.[19]

-

Absorbance Reading: After a 30-minute incubation at room temperature, measure the absorbance at 650 nm.

-

Data Analysis: The absorbance is proportional to the amount of pLDH and thus to the number of viable parasites. Calculate IC50 values as described for the MTT assay.

Future Directions and Conclusion

The trifluoromethoxy quinoline scaffold represents a remarkably fertile ground for the discovery of new therapeutic agents. The potent and diverse biological activities—spanning antimalarial, anticancer, and neuropharmacological applications—underscore their vast potential. The unique physicochemical properties imparted by the -OCF3 group provide a distinct advantage in overcoming common drug development hurdles like poor metabolic stability.[4][5]

Future research should focus on several key areas:

-

Target Deconvolution: For compounds with promising phenotypic effects, identifying the precise molecular target(s) is crucial for understanding the mechanism of action and for rational lead optimization.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo animal models to assess their efficacy, pharmacokinetic profiles, and toxicity.[13]

-

QSAR and Computational Modeling: The use of Quantitative Structure-Activity Relationship (QSAR) modeling will be indispensable for guiding the design of next-generation derivatives with enhanced potency and selectivity, while minimizing off-target effects.[20][21]

References

- Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed. (2019-03-05).

- Route for the Generation of Trifluoromethyl-Substituted Pyrrplo[3,2-c]quinolines. (2016-09-09).

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024-09-11).

- Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)

- Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines.

- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aom

- In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)

- A convenient synthesis of trifluoromethyl-substituted quinolino[8... - Ingenta Connect. (2021-10-26).

- Exploring 6-(Trifluoromethoxy)

- In Silico Modeling of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide for Drug Discovery - Benchchem.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

- Examples of bioactive 2‐trifluoromethyl quinolines.

- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC - NIH.

- Selected examples of bioactive 2‐trifluoromethyl quinolines.

- 6-(Trifluoromethoxy)

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27).

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. (2022-01-19).

- Antiplasmodial activity of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide deriv

- Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed. (1998-12-01).

- Review on recent development of quinoline for anticancer activities.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.

- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchG

- Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model - Longdom Publishing.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI.

- Quantitative Structure–Activity Relationship (QSAR)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021-08-23).

- Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - NIH. (2022-11-07).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (2023-10-12).

- Quantitative structure–activity relationship-based comput

- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. (2023-09-11).

- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- Quantitative Structure-Activity Relationship (QSAR)

- Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2- c]Quinoline Derivatives as Potential Antileukemia Agents - PubMed. (2020-01-03).

- Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed.

- ACS Catalysis Journal - ACS Publications - American Chemical Society. YxRqD6jR7erOjCnXF_9Co=)

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chemijournal.com [chemijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. longdom.org [longdom.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the Trifluoromethoxy Group in Drug Design

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent. This technical guide provides an in-depth analysis of the multifaceted role of the OCF₃ group in drug design. We will explore its profound impact on key physicochemical parameters, including lipophilicity, electronic effects, and metabolic stability. Through an examination of underlying mechanisms, supported by quantitative data and specific case studies, this guide will illuminate the causal relationships that make the OCF₃ group an indispensable tool for researchers, scientists, and drug development professionals. Detailed experimental protocols for evaluating the effects of OCF₃ incorporation are also provided to bridge theory with practical application.

Introduction: The Strategic Rise of the Trifluoromethoxy Moiety

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] While the trifluoromethyl (CF₃) group has been more widely deployed, the trifluoromethoxy (OCF₃) group offers a distinct and often more advantageous set of properties.[3][4] Its unique combination of high lipophilicity, metabolic stability, and specific electronic characteristics has led to its increasing prevalence in both pharmaceuticals and agrochemicals.[3][5][6] Understanding the nuanced effects of the OCF₃ group is critical for its rational application in drug discovery campaigns aimed at optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[7] This guide will serve as a comprehensive resource for leveraging the full potential of this "super-halogen."[6][8]

Core Physicochemical Properties of the Trifluoromethoxy Group

The utility of the OCF₃ group stems from its profound influence on a molecule's fundamental physicochemical characteristics. These properties are not standalone features but are interconnected, collectively shaping the overall behavior of the drug candidate.

Lipophilicity: A Dominant Feature

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter governing a drug's ability to cross biological membranes.[9][10] The OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[3] This generally leads to enhanced cell membrane permeability and can improve oral bioavailability.[7][11] The increased lipophilicity is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms.[6]

| Table 1: Comparative Lipophilicity (LogP) of Analogous Pairs | |

| Compound Pair | LogP (without OCF₃) |

| Anisole / 4-(Trifluoromethoxy)anisole | 2.11 |

| Toluene / 4-(Trifluoromethoxy)toluene | 2.73 |

| Phenol / 4-(Trifluoromethoxy)phenol | 1.46 |

Note: The LogP values are calculated estimates to demonstrate the general trend. Actual experimental values may vary depending on the molecular context.

Electronic Effects and pKa Modulation

The OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[9][11] This inductive effect can significantly influence the electron distribution within a molecule, impacting its reactivity and ability to interact with biological targets.[9] Unlike the trifluoromethyl group, the oxygen atom in the OCF₃ group can participate in resonance, although its electron-donating effect is weaker than that of a methoxy group.[7] This interplay allows for fine-tuning of electronic properties.[7]

The strong electron-withdrawing nature of the OCF₃ group can also modulate the pKa of nearby ionizable groups. For instance, attaching an OCF₃ group to an aromatic ring can decrease the pKa of a distal acidic proton or a basic nitrogen, which can have profound effects on a drug's solubility, receptor binding, and pharmacokinetic profile.

Conformational Influence: The Orthogonal Preference

A defining characteristic of the aryl-OCF₃ group is its preference for a conformation that is orthogonal (or nearly orthogonal) to the plane of the aromatic ring.[12][13] This is in stark contrast to the methoxy group, which typically favors a planar conformation.[6][8] This perpendicular arrangement is driven by a combination of steric hindrance between the fluorine atoms and the ortho-hydrogens of the aromatic ring, as well as hyperconjugation effects.[13] This conformational rigidity can be exploited to orient other parts of the molecule for optimal binding to a target protein and can provide additional binding affinity.[13]

Caption: Conformational preferences of methoxy vs. trifluoromethoxy groups on an aryl ring.

Impact on ADME Properties: Engineering Better Drugs

The ultimate success of a drug candidate is heavily dependent on its ADME profile. The OCF₃ group is a powerful tool for optimizing these properties, particularly metabolic stability.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating an OCF₃ group is the enhancement of metabolic stability.[3][7][9][11] This is primarily due to the exceptional strength of the carbon-fluorine bond, which is much more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[1][9]

When an OCF₃ group replaces a metabolically labile group, such as a methoxy (-OCH₃) or methyl (-CH₃) group, the primary site of oxidative metabolism is effectively blocked.[1] This "metabolic switching" forces metabolism to occur at other, potentially less favorable positions, thereby slowing the overall rate of clearance and extending the drug's half-life in the body.[1][14] This can lead to improved bioavailability and a more predictable pharmacokinetic profile.[1][14]

| Table 2: Impact of OCF₃ on In Vitro Metabolic Stability | |

| Parameter | Compound with Labile Group (e.g., -OCH₃) |

| Half-life (t½) in Liver Microsomes | Shorter |

| Intrinsic Clearance (CLᵢₙₜ) | Higher |

| Number of Metabolites | Generally higher |

Permeability and Efflux

The high lipophilicity conferred by the OCF₃ group generally enhances passive diffusion across cell membranes.[3][7] However, it is crucial to balance lipophilicity, as excessively high LogP values can lead to poor solubility, increased binding to plasma proteins, and potential toxicity. The modulation of pKa by the OCF₃ group can also influence a compound's ionization state at physiological pH, which in turn affects its permeability and potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).

Case Study: Riluzole

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS). It contains a trifluoromethoxy group that is critical to its pharmacological efficacy. The OCF₃ group in Riluzole enhances its lipophilicity, which facilitates its penetration of the blood-brain barrier to reach its target in the central nervous system.[4] Furthermore, the OCF₃ group contributes to the drug's metabolic stability, ensuring a longer half-life and improved bioavailability, which are essential for its therapeutic effect in treating this chronic neurological condition.[4]

Synthetic Methodologies for OCF₃ Incorporation

The synthesis of trifluoromethoxylated compounds has historically been challenging.[5] However, recent advances have led to the development of more efficient and versatile methods. Key strategies include:

-

Nucleophilic Trifluoromethoxylation: These methods employ reagents that can deliver an "OCF₃⁻" equivalent to a suitable electrophile.

-

Electrophilic Trifluoromethoxylation: This involves the use of reagents that deliver an "OCF₃⁺" equivalent to a nucleophilic substrate.

-

Radical Trifluoromethoxylation: These methods generate an OCF₃ radical that can be added to various substrates.

-

Visible Light Photoredox Catalysis: This emerging strategy has enabled the trifluoromethoxylation of a wide range of arenes and heteroarenes under mild conditions.[5]

The choice of synthetic route depends on the specific substrate and the desired position of the OCF₃ group.

Experimental Protocols for Evaluation

Validating the impact of OCF₃ incorporation requires robust experimental evaluation. The following are detailed protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1][14]

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Liver Microsome Solution: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

NADPH Regenerating System Solution: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a continuous supply of NADPH, the cofactor for CYP enzymes.[14]

-

Stopping Solution: Prepare ice-cold acetonitrile containing an internal standard for analytical quantification.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution (diluted from the stock) to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.[14]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.[14]

-

-

Time Points and Reaction Termination:

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Caption: Workflow for the in vitro liver microsomal stability assay.

LogP Determination by Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.[10]

Methodology:

-

System Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

-

Sample Preparation:

-

Dissolve a known amount of the test compound in the pre-saturated n-octanol phase.

-

-

Partitioning:

-

Add an equal volume of the pre-saturated aqueous phase to the n-octanol solution in a sealed vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Concentration Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[10]

-

-

Calculation:

-

Calculate the LogP using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[10]

-

Conclusion and Future Outlook

The trifluoromethoxy group is a powerful and versatile substituent in the medicinal chemist's toolbox.[3][4] Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and influence molecular conformation provides a strategic advantage in the design of drug candidates with improved ADME profiles and enhanced efficacy.[3][4][7] As synthetic methodologies continue to evolve, the application of the OCF₃ group is expected to expand, enabling the development of novel therapeutics for a wide range of diseases. Continued exploration of its nuanced effects on protein-ligand interactions and off-target activities will further refine its rational application in the pursuit of safer and more effective medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]

- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

- Trifluoromethoxy-containing pharmaceutical drugs.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. PubMed Central. [Link]

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

- Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. [Link]

- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.

- Enantioselective synthesis of trifluoromethoxy-containing compounds.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

- Representative OCF3‐containing compounds in pharmaceuticals and agrochemicals.

- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PubMed Central. [Link]

- Examples of OCF3‐containing pharmaceuticals and agrochemicals.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Therapeutic Targets of Quinoline Derivatives

Preamble: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents what is often termed a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions, making it a versatile template for designing compounds with a wide array of pharmacological activities.[2][4] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable capacity to modulate diverse biological pathways.[4][5]

This guide provides an in-depth exploration of the key molecular targets of quinoline derivatives across several major therapeutic areas. As application scientists, we move beyond simple descriptions to elucidate the causality behind experimental designs and the logic of target validation. The narrative is structured not by a rigid template, but by the biology of the targets themselves, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Oncological Targets - Intercepting the Machinery of Malignancy

Cancer is characterized by uncontrolled cell proliferation, evasion of apoptosis, and metastasis. Quinoline derivatives have emerged as potent anticancer agents by targeting the very enzymes and structural proteins that enable this malignant progression.[1][3][6]

Protein Kinase Inhibition: Disrupting Aberrant Signaling

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Quinoline-based compounds have shown significant promise as kinase inhibitors, often by competing with ATP for the enzyme's binding pocket.[7][8][9]

-

Key Kinase Targets: A broad spectrum of kinases implicated in cancer signaling are susceptible to inhibition by quinoline derivatives.[7][8] These include:

-

Pim Kinases (Pim-1): Overexpressed in many human cancers, Pim-1 promotes cell development and survival.[10] Quinoline-2-carboxamides and 8-hydroxyquinoline-7-carboxylic acid moieties have been identified as effective Pim-1 inhibitors.[10]

-

Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation. Novel aminospiro[pyrano[3,2-c]quinoline] derivatives act as non-ATP competitive Src inhibitors.[10]

-

Receptor Tyrosine Kinases (RTKs): This family includes VEGFR, EGFR, and PDGFR, which are crucial for angiogenesis and tumor growth.[10][11][12] 6,7-dimethoxyquinoline derivatives have shown potent, selective inhibition of PDGF-RTK.[11]

-

| Target Class | Specific Target | Example Quinoline Moiety | Primary Mechanism of Action |

| Serine/Threonine Kinase | Pim-1 | 8-hydroxyquinoline-7-carboxylic acid | ATP-competitive inhibition in the hinge region.[10] |

| Non-receptor Tyrosine Kinase | c-Src | 2'-aminospiro[pyrano[3,2-c]quinoline] | Non-ATP competitive inhibition.[10] |

| Receptor Tyrosine Kinase | PDGF-RTK | 3-substituted 6,7-dimethoxyquinoline | Inhibition of kinase activity.[11] |

| Receptor Tyrosine Kinase | EGFR | Quinoline-chalcone hybrids | Inhibition of EGFR tyrosine kinase activity.[12] |

The causality behind this protocol is to directly measure the ability of a quinoline derivative to block the catalytic activity of a target kinase. We choose a fluorescence-based assay for its high sensitivity and throughput.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of recombinant human Pim-1 kinase, a suitable peptide substrate, and ATP. Serially dilute the test quinoline compound in DMSO.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted quinoline compound or DMSO (vehicle control).

-

Enzyme/Substrate Addition: Add 20 µL of the Pim-1 kinase and substrate peptide mixture to each well.

-

Initiation: Add 25 µL of ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes. The choice of incubation time is critical; it must be within the linear range of the enzyme's activity to ensure accurate IC₅₀ determination.

-

Detection: Add a detection reagent (e.g., a phosphospecific antibody linked to a fluorophore). Incubate as per the manufacturer's instructions to allow binding.

-

Data Acquisition: Read the fluorescence signal on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Topoisomerase Poisoning: Inducing Lethal DNA Damage

DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological stress in DNA during replication and transcription. Quinoline derivatives, notably analogs of the natural product camptothecin, can act as "poisons" by stabilizing the transient covalent complex formed between the topoisomerase and DNA.[13] This trapped complex becomes a roadblock to replication forks, leading to double-strand breaks and apoptosis.[6][13][14]

-

Key Targets: Both Topoisomerase I and Topoisomerase IIα are validated targets.[15][16] Pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both enzymes.[16]

This protocol is self-validating because it directly visualizes the enzymatic function (relaxation of supercoiled DNA) and its inhibition.

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.9), 0.25 µg of supercoiled plasmid DNA (e.g., pBR322), and the test quinoline compound at various concentrations.

-

Enzyme Addition: Add 1 unit of human Topoisomerase I enzyme. Include a "no enzyme" control and a "vehicle" control (DMSO).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the protein) and proteinase K (to digest it), preventing the enzyme from re-ligating the DNA.

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage.

-

Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed circular DNA. An effective inhibitor will prevent the conversion of the fast-migrating supercoiled band to the slower-migrating relaxed band.

Caption: Quinoline derivatives trap the Topo I-DNA complex, preventing DNA relaxation.

Part 2: Antimicrobial Targets - Exploiting Unique Pathogen Biology

Quinoline derivatives have a long history as antimicrobial agents, particularly against the malaria parasite. Their efficacy stems from their ability to target pathways unique to the pathogen, minimizing host toxicity.

Antimalarial Action: Disrupting Heme Detoxification

The intraerythrocytic stage of the Plasmodium parasite digests host hemoglobin in an acidic food vacuole, releasing large quantities of toxic free heme.[17][18] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[17][19]

-

Primary Target: Heme Polymerization: Classic 4-aminoquinolines like chloroquine accumulate in the parasite's food vacuole.[20] They are thought to act by capping the growing faces of hemozoin crystals or by forming a complex with heme, preventing its incorporation into the crystal and leading to a buildup of toxic heme that damages parasitic membranes.[18][19][20]

Caption: Quinoline derivatives block heme detoxification in the malaria parasite.

Antibacterial Action: Targeting Bacterial Topoisomerases

Similar to their anticancer mechanism, certain quinoline derivatives (fluoroquinolones being the most famous class, though structurally distinct) target bacterial type II topoisomerases.

-

Key Targets: DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are structurally different from their human counterparts, providing a window for selective toxicity.[21] Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and bacterial death.[21]

This is the gold-standard method for determining the potency of an antibacterial agent. The choice of broth microdilution allows for high-throughput screening.

-

Bacterial Culture: Grow a culture of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the culture to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline compound in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density with a plate reader.

Part 3: Antiviral & Anti-inflammatory Targets

The application of quinoline derivatives extends to viral infections and inflammatory conditions, often through mechanisms that modulate host-pathogen interactions or host immune responses.

Antiviral Targets

The mechanisms of antiviral action are diverse and virus-specific.

-

Viral Entry Inhibition: Chloroquine and hydroxychloroquine have demonstrated broad-spectrum anti-coronavirus activity.[22] A key mechanism is the impairment of viral entry at a post-attachment stage, likely by raising the pH of endosomes, which prevents the pH-dependent fusion of the viral envelope with the host cell membrane.[22]

-

Viral Polymerase Inhibition: For SARS-CoV-2, certain quinoline and quinazoline derivatives have been shown to directly inhibit the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[23]

This cell-based assay provides a functional readout of a compound's ability to protect host cells from virus-induced death.

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluency.

-

Infection and Treatment: Remove the growth medium. Add the virus at a predetermined multiplicity of infection (MOI) along with serial dilutions of the test quinoline compound.

-

Incubation: Incubate the plate for 3-5 days, or until significant CPE (e.g., cell rounding, detachment) is observed in the virus control (no drug) wells.

-

Viability Assessment: Quantify cell viability using a reagent like MTS or crystal violet. The stain intensity is directly proportional to the number of living cells.

-

Analysis: Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (the EC₅₀). A parallel assay without the virus is run to determine the 50% cytotoxic concentration (CC₅₀) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Anti-inflammatory Targets

Quinoline derivatives can modulate inflammatory pathways, making them potential therapeutics for chronic inflammatory and neurodegenerative diseases where neuroinflammation plays a key role.[24][25]

-

Key Targets:

-

Cyclooxygenase (COX): Inhibition of COX enzymes reduces the production of prostaglandins, key mediators of inflammation.[24][26]

-

Phosphodiesterase 4 (PDE4): Inhibition of PDE4 increases intracellular cAMP levels, which has a broad anti-inflammatory effect.[26][27]

-

TNF-α Converting Enzyme (TACE): Inhibition of TACE reduces the release of the pro-inflammatory cytokine TNF-α.[26][27]

-

This protocol models an inflammatory response in vitro to screen for anti-inflammatory activity.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

-

Stimulation: Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Nitric oxide (NO) production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the cell supernatant. Transfer supernatant to a new plate, add Griess reagent, and measure absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ of the quinoline derivative for NO inhibition.

Conclusion and Future Directions

The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have been successfully developed to target a remarkable range of biological molecules, from parasite-specific metabolic pathways to the core machinery of human cell division. The key to their success lies in their chemical tractability, allowing for fine-tuning of substitutions to optimize potency and selectivity for a given target.

Future research will likely focus on developing multi-target quinoline derivatives, particularly in oncology, where hitting complementary pathways can overcome resistance.[12] Furthermore, leveraging advanced drug design techniques and exploring novel targets will continue to expand the therapeutic potential of this exceptional chemical scaffold.[8] The protocols and targets outlined in this guide provide a robust framework for scientists engaged in this exciting field of research.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.

- Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Mechanism of action of quinoline drugs. (n.d.).

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No source name available].

- In vitro Models of Neurodegener

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). [No source name available].

- Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021).

- Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applic

- In vitro Models of Neurodegener

- Pradhan, V., Salahuddin, et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Semantic Scholar.

- Advances in current in vitro models on neurodegener

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). Ingenta Connect.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). [No source name available].

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.

- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (n.d.). PubMed.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Mukherjee, S., & Pal, M. (2013).

- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.

- Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). ijrpr.

- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). [No source name available].

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). [No source name available].

- 7 steps for screening antiviral drugs. (2024). DIFF Biotech.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Techniques for screening antiviral drugs. (2024). DIFF Biotech.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [No source name available].

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [No source name available].

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.

- Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv

- Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer

- Topoisomerases as Anticancer Targets. (n.d.). PMC - PubMed Central - NIH.